molecular formula C6H5N2NaO2 B1343294 Sodium 2-(pyrimidin-2-yl)acetate CAS No. 63155-12-4

Sodium 2-(pyrimidin-2-yl)acetate

Cat. No. B1343294
CAS RN: 63155-12-4
M. Wt: 160.11 g/mol
InChI Key: CDPJLZJDAGXWBL-UHFFFAOYSA-M
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Description

Sodium 2-(pyrimidin-2-yl)acetate is a chemical compound that can be derived from pyrimidin-2-yl-based precursors. While the exact compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential applications of sodium 2-(pyrimidin-2-yl)acetate.

Synthesis Analysis

The synthesis of related compounds involves the use of sodium as a key component. For instance, sodium azide is used in a three-component reaction with pyrimidin-2-yl sulfonates and alkynes to produce C2-triazolo functionalized pyrimidines, which demonstrates the reactivity of sodium-containing compounds in the presence of pyrimidin-2-yl groups . Additionally, sodium acetate is utilized as a catalyst in the microwave-promoted synthesis of highly functionalized pyridine derivatives, indicating its role in facilitating reactions involving pyrimidin-2-yl structures .

Molecular Structure Analysis

The molecular structure of compounds related to sodium 2-(pyrimidin-2-yl)acetate is characterized using various analytical techniques. For example, organotin(IV) complexes containing bis(2-pyridylthio)acetate ligands have been characterized by elemental analyses, FT-IR, ESI-MS, multinuclear NMR spectral data, and X-ray crystallography . These methods could similarly be applied to determine the molecular structure of sodium 2-(pyrimidin-2-yl)acetate.

Chemical Reactions Analysis

Chemical reactions involving pyrimidin-2-yl groups often lead to the formation of heterocyclic compounds with potential pharmacological activities. The synthesis of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally similar to sodium 2-(pyrimidin-2-yl)acetate, has been shown to result in compounds with anticonvulsant activity . This suggests that sodium 2-(pyrimidin-2-yl)acetate could also participate in chemical reactions leading to biologically active molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of sodium 2-(pyrimidin-2-yl)acetate are not directly reported, the properties of related compounds can provide some context. For instance, the hydrolytic behavior of bis(2-pyridylthio)acetate ligands and their organotin(IV) complexes indicates the stability and reactivity of these compounds in solution . The solubility, stability, and reactivity of sodium 2-(pyrimidin-2-yl)acetate could be inferred from such related studies.

Scientific Research Applications

Antimicrobial Activities

A series of pyrimidinones and oxazinones derivatives, synthesized from citrazinic acid and other starting materials, demonstrated significant antimicrobial properties. These compounds, through various synthetic pathways involving sodium salts and other reagents, showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis of Novel Organic Compounds

Research has also focused on synthesizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes with potential antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These compounds were prepared through a multi-step synthesis process, starting with 2-chloropyrimidine and resulting in the formation of ethyl 2‐(pyrimidin‐2‐yl)ethanoate. Their antioxidant activities were evaluated and showed promising results when compared to butylated hydroxytoluene (Rani et al., 2012).

Understanding Chemical Reactions

Further, research on the synthesis of amino derivatives of triazolopyrimidine provided insights into the Dimroth rearrangement process, illustrating the chemical behavior of pyrimidine derivatives under certain conditions (Vas’kevich et al., 2006). This understanding is crucial for designing new chemical entities with desired pharmacological activities.

Large-Scale Synthesis

An efficient large-scale synthesis method for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, demonstrating an effective pathway to access these core structures for further application in drug development and other fields of chemistry (Morgentin et al., 2009).

Chemical Characterization and Reactions

The preparation and characterization of new bis(2-pyridylthio)acetate ligand and its organotin(IV) complexes were studied to understand the hydrolytic behavior of these compounds. This research contributes to the field of organometallic chemistry and offers insights into the synthesis and stability of novel organotin(IV) derivatives (Benetollo et al., 2005).

Safety And Hazards

Sodium 2-(pyrimidin-2-yl)acetate is associated with several hazard statements including H302, H315, H317, H319, H335. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The future directions of Sodium 2-(pyrimidin-2-yl)acetate research could involve the development of novel heterocyclic compounds with potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

properties

IUPAC Name

sodium;2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Na/c9-6(10)4-5-7-2-1-3-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPJLZJDAGXWBL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(pyrimidin-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Waring - 1977 - search.proquest.com
In order to examine substituent effects on reactivities of groups attached by a side chain to the pyrimidine ring, two classes of appropriate compound have been synthesized and …

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